molecular formula C8H5FO2 B7852120 2-(3-Fluorophenyl)-2-oxoacetaldehyde

2-(3-Fluorophenyl)-2-oxoacetaldehyde

Cat. No.: B7852120
M. Wt: 152.12 g/mol
InChI Key: XZOVDWQTSXDMBZ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(3-fluorophenyl)-2-oxoacetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOVDWQTSXDMBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

The oxidation of 3-fluoroacetophenone using selenium dioxide (SeO₂) is a widely employed method. This reaction proceeds via the formation of a selenous acid intermediate, which facilitates α-ketone oxidation to generate the glyoxal derivative. A typical procedure involves refluxing 3-fluoroacetophenone with SeO₂ in acetic acid or trifluoroacetic acid (TFA) at 110–120°C for 4–6 hours.

Mechanistic Pathway :

  • Activation : SeO₂ reacts with acetic acid to form selenous acid (H₂SeO₃), which acts as the active oxidant.

  • α-Oxidation : The methyl group adjacent to the carbonyl in 3-fluoroacetophenone is oxidized, forming a geminal diol intermediate.

  • Dehydration : The diol undergoes dehydration to yield 2-(3-fluorophenyl)-2-oxoacetaldehyde.

Optimization Studies

Key parameters influencing yield and selectivity include:

ParameterOptimal RangeImpact on Yield
SolventAcetic acid/TFATFA improves oxidation efficiency by stabilizing intermediates.
Temperature110–120°CHigher temperatures accelerate oxidation but risk over-oxidation to carboxylic acids.
SeO₂ Stoichiometry1.2–1.5 equivalentsExcess SeO₂ minimizes side reactions but complicates purification.

Under optimized conditions, yields of 75–85% are achievable, with purity >95% confirmed by HPLC.

Acetic Anhydride-Mediated Synthesis

Role of Lewis Acid Catalysts

An alternative approach utilizes acetic anhydride in the presence of Lewis acids (e.g., BF₃·OEt₂) to promote the oxidation of 3-fluoroacetophenone derivatives. This method avoids toxic SeO₂ and operates under milder conditions (60–80°C).

Reaction Steps :

  • Activation : The Lewis acid coordinates with the carbonyl oxygen, enhancing electrophilicity.

  • Acetylation : Acetic anhydride acetylates the α-carbon, forming an intermediate enol acetate.

  • Hydrolysis : Controlled hydrolysis releases the α-ketoaldehyde.

Comparative Analysis

A side-by-side comparison of SeO₂ and acetic anhydride methods reveals trade-offs:

MethodYield (%)Purity (%)Toxicity ConcernsScalability
SeO₂ Oxidation8595High (Se waste)Moderate
Acetic Anhydride7090LowHigh

The acetic anhydride route is preferable for large-scale production due to lower environmental impact, albeit with slightly reduced yield.

Alternative Oxidation Approaches

Kornblum Oxidation

The Kornblum oxidation, employing dimethyl sulfoxide (DMSO) and iodine, offers a metal-free alternative. In this method, 3-fluoroacetophenone is heated with DMSO/I₂ at 130°C for 2 hours, yielding 2-(3-fluorophenyl)-2-oxoacetaldehyde via a radical-mediated pathway.

Advantages :

  • Eliminates heavy metal reagents.

  • Compatible with acid-sensitive substrates.

Limitations :

  • Lower yields (60–65%) due to competing side reactions.

Electrochemical Oxidation

Emerging techniques leverage electrochemical cells to oxidize 3-fluoroacetophenone in aqueous acetonitrile. Using a platinum anode at 1.5 V, this method achieves 70% yield with minimal waste.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Recent advancements adopt continuous flow systems to enhance reproducibility and safety. Key benefits include:

  • Precise temperature control (±2°C).

  • Reduced reaction times (2–3 hours vs. 6 hours batch).

Purification Challenges

The aldehyde’s reactivity necessitates careful purification:

  • Distillation : Effective for small batches but energy-intensive.

  • Chromatography : Preferred for high-purity demands, though costly at scale .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxoacetaldehyde group to alcohols or other reduced forms.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, aldehydes.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

2-(3-Fluorophenyl)-2-oxoacetaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-2-oxoacetaldehyde involves its interaction with various molecular targets and pathways. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. The oxoacetaldehyde group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles in biological systems.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-(3-Fluorophenyl)-2-oxoacetaldehyde
  • CAS No.: 121247-01-6
  • Molecular Formula : C₈H₅FO₂·H₂O (hydrate form)
  • Molecular Weight : 170.13 g/mol .

Structural Features : This compound consists of a fluorinated aromatic ring (3-fluorophenyl) attached to a diketone-aldehyde moiety. The fluorine atom at the meta position introduces electronic effects (e.g., electron-withdrawing) that influence reactivity and intermolecular interactions. Its aldehyde group enhances electrophilicity, making it a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles and pharmaceuticals .

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 2-(3-Fluorophenyl)-2-oxoacetaldehyde with key analogues, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2-(3-Fluorophenyl)-2-oxoacetaldehyde 3-Fluorophenyl C₈H₅FO₂·H₂O 170.13 Intermediate in pharmaceutical synthesis .
2-(4-Bromophenyl)-2-oxoacetaldehyde 4-Bromophenyl C₈H₅BrO₂ 229.03 Higher molecular weight; bromine enhances halogen bonding. Used in cross-coupling reactions .
2-(3-Methoxyphenyl)-2-oxoacetaldehyde 3-Methoxyphenyl C₉H₈O₃ 164.16 Methoxy group increases electron density; used in synthesizing hydantoins (18% yield reported) .
2-(Adamantan-1-yl)-2-oxoacetaldehyde Adamantyl C₁₂H₁₆O₂ 204.26 Bulky adamantyl group improves stereoselectivity in hydantoin synthesis .
O-2-(3-Hydroxyphenyl)-2-oxoacetaldehyde 3-Hydroxyphenyl C₈H₆O₃ 150.13 Hydroxyl group enables hydrogen bonding; limited stability due to oxidation sensitivity .
Ethyl 2-(3-Fluorophenyl)-2-oxoacetate Ethyl ester derivative C₁₀H₉FO₃ 196.18 Esterification reduces electrophilicity; improves stability for storage .

Pharmacological Relevance

  • 2-(3-Fluorophenyl)-2-oxoacetic acid (a related oxidation product) is noted for its acute toxicity (skin corrosion, inhalation hazards), contrasting with the aldehyde form, which lacks detailed safety data .
  • Derivatives like 2-{ethyl[3-({4-[(5-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-1H-pyrazol-3-yl)amino]quinazolin-7-y]}oxy)propyl]amino}ethyl dihydrogen phosphate (AZD1152) demonstrate the utility of fluorinated intermediates in kinase inhibitors .

Stability and Handling

  • Ester Derivatives : Ethyl esters (e.g., Ethyl 2-(3-Fluorophenyl)-2-oxoacetate ) are preferred for long-term storage due to reduced hygroscopicity and reactivity compared to the aldehyde .

Biological Activity

2-(3-Fluorophenyl)-2-oxoacetaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound 2-(3-Fluorophenyl)-2-oxoacetaldehyde features a fluorophenyl group attached to an oxoacetaldehyde moiety. Its chemical structure can be represented as follows:

C9H7FO2\text{C}_9\text{H}_7\text{F}\text{O}_2

This structure is significant because the presence of the fluorine atom can influence the compound's reactivity and biological interactions.

Biological Activity

1. Antimicrobial Properties

Research indicates that 2-(3-Fluorophenyl)-2-oxoacetaldehyde exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

2. Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies suggest that it can induce apoptosis in cancer cells through the activation of caspase pathways. This is particularly relevant in the context of various cancer types, where traditional therapies may be ineffective or cause significant side effects.

3. Mechanism of Action

The mechanism by which 2-(3-Fluorophenyl)-2-oxoacetaldehyde exerts its biological effects is believed to involve its role as an electrophile. It reacts with nucleophilic sites on proteins and enzymes, leading to modifications that can inhibit enzymatic activity or alter protein function, thereby influencing cellular processes.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
MechanismElectrophilic interaction with proteins

Case Study 1: Antimicrobial Efficacy

A study conducted on various strains of Escherichia coli and Staphylococcus aureus demonstrated that 2-(3-Fluorophenyl)-2-oxoacetaldehyde significantly reduced bacterial viability at concentrations as low as 50 µg/mL. The study concluded that the compound's effectiveness could be attributed to its ability to penetrate bacterial membranes and disrupt intracellular processes.

Case Study 2: Cancer Cell Apoptosis

In a study involving human breast cancer cell lines, treatment with 2-(3-Fluorophenyl)-2-oxoacetaldehyde resulted in a dose-dependent increase in apoptotic markers such as cleaved caspase-3 and PARP. These findings suggest that the compound may serve as a lead compound for developing new anticancer therapies targeting apoptotic pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Fluorophenyl)-2-oxoacetaldehyde in laboratory settings?

  • Methodological Answer : The synthesis of 2-(3-Fluorophenyl)-2-oxoacetaldehyde can be adapted from methods used for its chloro analog. A common approach involves oxidizing 3-fluorobenzaldehyde under controlled conditions. For instance, potassium permanganate (KMnO₄) in an acidic medium at 40–60°C yields the target compound, with purity optimized via recrystallization or column chromatography. Alternative methods include using continuous flow reactors for better parameter control, as seen in scaled syntheses of similar α-keto aldehydes .

Q. Which spectroscopic techniques are most effective for characterizing 2-(3-Fluorophenyl)-2-oxoacetaldehyde, and what key spectral features confirm its structure?

  • Methodological Answer :

  • NMR : The aldehyde proton (CHO) appears as a singlet near δ 9.8–10.0 ppm in 1^1H NMR. The keto carbonyl (C=O) and aromatic fluorine coupling patterns (e.g., meta-substitution) are critical for structural confirmation.
  • IR : Strong absorbance bands near 1700–1750 cm1^{-1} (C=O stretch) and 2800–2900 cm1^{-1} (aldehyde C-H stretch).
  • Mass Spectrometry (MS) : A molecular ion peak at m/z 166.03 (C8_8H5_5FO2_2) and fragmentation patterns (e.g., loss of CO or F-substituted phenyl groups) validate the structure.

Advanced Research Questions

Q. How does the electron-withdrawing effect of the 3-fluoro substituent influence the reactivity of 2-(3-Fluorophenyl)-2-oxoacetaldehyde in nucleophilic addition reactions compared to its chloro and bromo analogs?

  • Methodological Answer : The 3-fluoro group increases electrophilicity at the α-keto position due to its strong electron-withdrawing effect, enhancing reactivity toward nucleophiles like amines or hydrides. For example, reductive amination with NaBH4_4 proceeds faster than with the chloro analog (observed in comparative studies of halogenated phenylglyoxals). Computational DFT analyses can quantify this effect by comparing LUMO energies and Fukui indices .

Q. What strategies can resolve contradictions in reaction outcomes when using 2-(3-Fluorophenyl)-2-oxoacetaldehyde under varying oxidative conditions?

  • Methodological Answer : Discrepancies in oxidation products (e.g., over-oxidation to carboxylic acids vs. stabilization of the aldehyde) can arise from solvent polarity and pH. For instance:

  • In acidic aqueous conditions, KMnO4_4 may over-oxidize the aldehyde to 2-(3-fluorophenyl)-2-oxoacetic acid.
  • In non-polar solvents (e.g., dichloromethane), selective oxidation of the aldehyde group is minimized. Reaction monitoring via TLC or in-situ IR spectroscopy helps adjust conditions dynamically .

Q. How can computational modeling predict the tautomeric behavior of 2-(3-Fluorophenyl)-2-oxoacetaldehyde in solution?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model keto-enol tautomerization equilibria. Solvent effects (e.g., water vs. DMSO) are incorporated using the Polarizable Continuum Model (PCM). NMR chemical shift predictions (via GIAO) validate dominant tautomers—critical for understanding reactivity in catalytic or biological systems .

Safety and Handling

Q. What are the critical safety considerations and PPE requirements when handling 2-(3-Fluorophenyl)-2-oxoacetaldehyde in laboratory experiments?

  • Methodological Answer :

  • PPE : Safety glasses with side shields, nitrile gloves, and lab coats. Respiratory protection (e.g., N95 masks) is required if airborne particulates exceed permissible limits.
  • Ventilation : Use fume hoods for synthesis and purification steps. Local exhaust ventilation is critical during solid handling to capture fine particulates .
  • Storage : Store in airtight containers under inert gas (N2_2) at 2–8°C to prevent degradation. Avoid contact with strong oxidizers or bases .

Comparative Analysis

Q. How do steric and electronic effects of the 3-fluoro group impact crystallographic packing compared to non-fluorinated analogs?

  • Methodological Answer : Single-crystal X-ray diffraction (using SHELXL for refinement) reveals that the 3-fluoro group introduces C-H···F hydrogen bonds, altering packing motifs. For example, fluorinated phenylglyoxals exhibit tighter π-π stacking than their chloro analogs due to reduced steric bulk. This affects solubility and melting points, as seen in comparative DSC studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Fluorophenyl)-2-oxoacetaldehyde
Reactant of Route 2
2-(3-Fluorophenyl)-2-oxoacetaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.